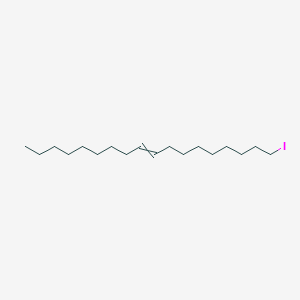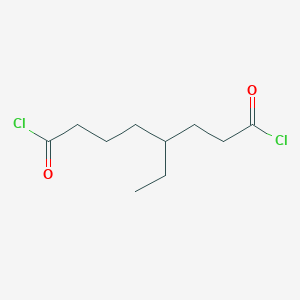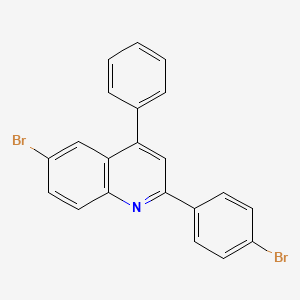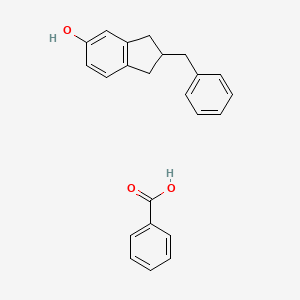![molecular formula C11H21NO4S B14470964 {[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid CAS No. 66432-55-1](/img/structure/B14470964.png)
{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid is an organic compound that features a unique combination of functional groups, including a carbamoyl group, a sulfinyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid typically involves multiple steps, starting with the preparation of the carbamoyl and sulfinyl intermediates. One common method involves the reaction of butan-2-ylamine with a suitable sulfinylating agent to form the sulfinyl intermediate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alcohols (for esterification), amines (for amidation)
Major Products Formed
Oxidation: {[Di(butan-2-yl)carbamoyl]sulfonyl}acetic acid
Reduction: {[Di(butan-2-yl)carbamoyl]amino}acetic acid
Substitution: Esters or amides of this compound
Scientific Research Applications
{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The carbamoyl group can form hydrogen bonds with target proteins, influencing their structure and function. The carboxylic acid group can participate in acid-base interactions, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
{[Di(butan-2-yl)carbamoyl]sulfonyl}acetic acid: Similar structure but with a sulfonyl group instead of a sulfinyl group.
{[Di(butan-2-yl)carbamoyl]amino}acetic acid: Similar structure but with an amino group instead of a sulfinyl group.
{[Di(butan-2-yl)carbamoyl]methoxy}acetic acid: Similar structure but with a methoxy group instead of a sulfinyl group.
Uniqueness
{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid is unique due to the presence of the sulfinyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific applications where the sulfinyl group’s reactivity is advantageous.
Properties
CAS No. |
66432-55-1 |
|---|---|
Molecular Formula |
C11H21NO4S |
Molecular Weight |
263.36 g/mol |
IUPAC Name |
2-[di(butan-2-yl)carbamoylsulfinyl]acetic acid |
InChI |
InChI=1S/C11H21NO4S/c1-5-8(3)12(9(4)6-2)11(15)17(16)7-10(13)14/h8-9H,5-7H2,1-4H3,(H,13,14) |
InChI Key |
IXVDILGDILCPHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)S(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


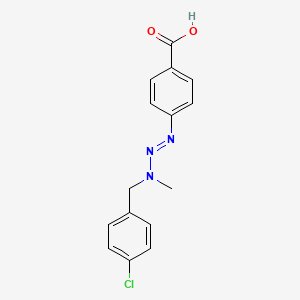
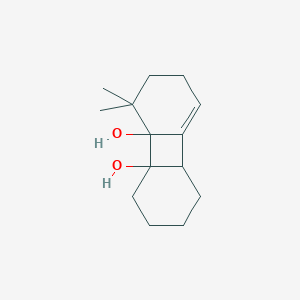

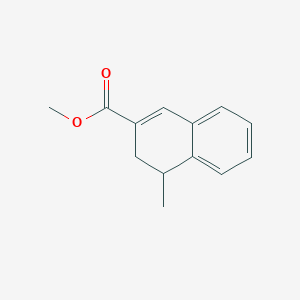


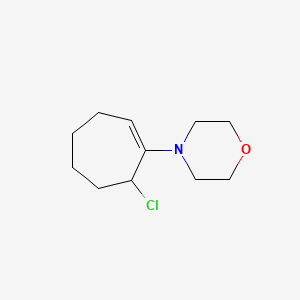
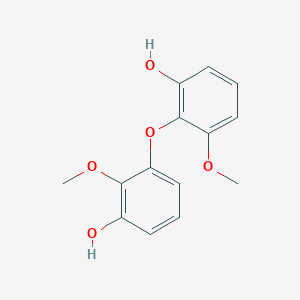
![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)
![Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate](/img/structure/B14470968.png)
